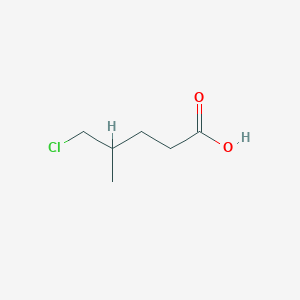
5-Chloro-4-methylpentanoic acid
Descripción general
Descripción
5-Chloro-4-methylpentanoic acid is a building block with the molecular formula C6H11ClO2 and a molecular weight of 150.6 . It is also known by its CAS number: 1934470-96-8 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-methylpentanoic acid can be represented by the canonical SMILES string: CC(CCC(=O)O)CCl . This indicates that the compound contains a carboxylic acid group (COOH) and a chlorine atom attached to the carbon chain .
Physical And Chemical Properties Analysis
5-Chloro-4-methylpentanoic acid has a molecular weight of 150.6 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources . Generally, these properties can be influenced by factors such as the presence of functional groups, molecular size, and the nature of the chemical bonds in the molecule .
Aplicaciones Científicas De Investigación
1. Chemical Extraction and Separation
5-Chloro-4-methylpentanoic acid has been utilized in the field of chemical extraction and separation. Gawali and Shinde (1974) used a related compound, 4-methylpentan-2-ol, for the quantitative extraction of iron(III) from hydrochloric acid, demonstrating its potential in selective extraction processes (Gawali & Shinde, 1974).
2. Biochemical Research
In biochemical research, derivatives of 5-Chloro-4-methylpentanoic acid have been used to identify reactive groups in enzymes. Chalkley and Bloxham (1976) used 5-chloro-4-oxo[3,5-3H]pentanoic acid to study the reactivity of cysteine in rabbit muscle pyruvate kinase, contributing to our understanding of enzyme interactions and modifications (Chalkley & Bloxham, 1976).
3. Analytical Chemistry
Gracia-Moreno et al. (2015) developed a method to analyze derivatives of 4-methylpentanoic acid in wine and other alcoholic beverages. Their method, involving solid-phase extraction and gas chromatography, showcases the application of 5-Chloro-4-methylpentanoic acid in analytical chemistry for detecting and quantifying specific compounds in complex mixtures (Gracia-Moreno, Lopez, & Ferreira, 2015).
4. Synthesis of Organic Compounds
In the field of organic synthesis, 5-Chloro-4-methylpentanoic acid and its derivatives are valuable. Yuan (2006) synthesized 5-Amino-4-oxopentanoic acid hydrochloride, a compound related to 5-Chloro-4-methylpentanoic acid, demonstrating its utility in the synthesis of complex organic molecules (Yuan, 2006).
Propiedades
IUPAC Name |
5-chloro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYYVCGPHSLURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



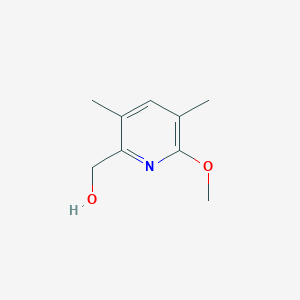
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)
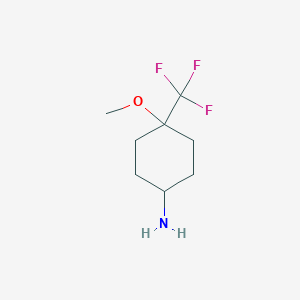
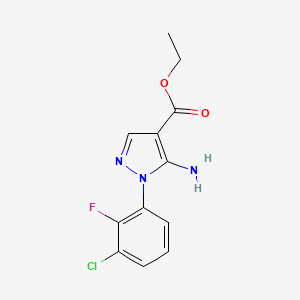
![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)
![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)
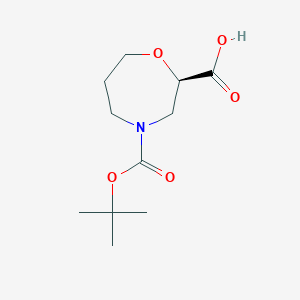
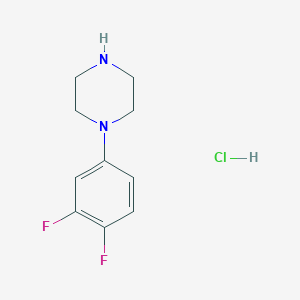
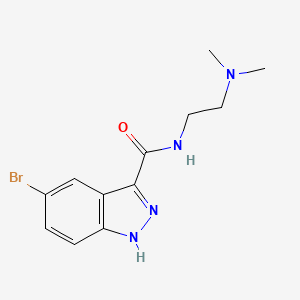
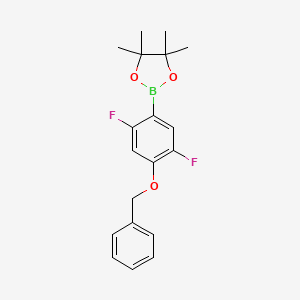
![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)
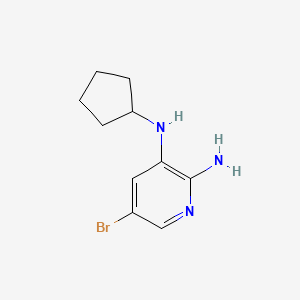
![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)